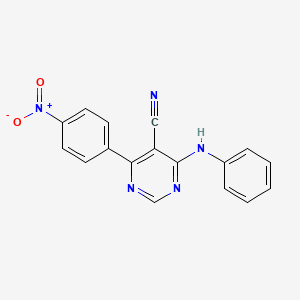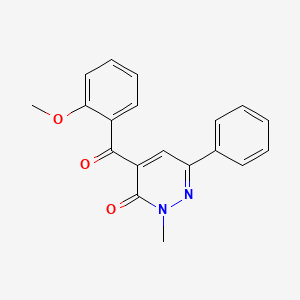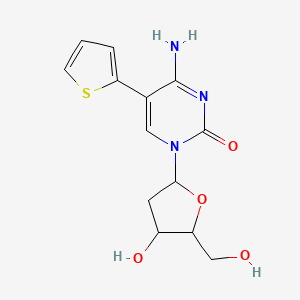
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring substituted with an amino group, a tetrahydrofuran ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of thiophene-2-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Tetrahydrofuran Ring: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, followed by cyclization to form the tetrahydrofuran ring.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of antiviral or anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(phenyl)pyrimidin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(furan-2-yl)pyrimidin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-Amino-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiophen-2-yl)pyrimidin-2(1H)-one imparts unique electronic properties and potential biological activity compared to its analogs with phenyl or furan rings. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C13H15N3O4S |
|---|---|
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidin-2-one |
InChI |
InChI=1S/C13H15N3O4S/c14-12-7(10-2-1-3-21-10)5-16(13(19)15-12)11-4-8(18)9(6-17)20-11/h1-3,5,8-9,11,17-18H,4,6H2,(H2,14,15,19) |
Clé InChI |
XGDYHDVQDBZPGC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)

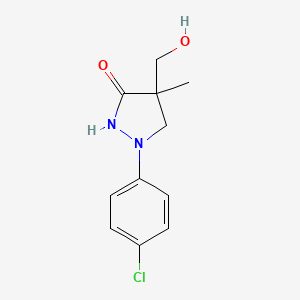
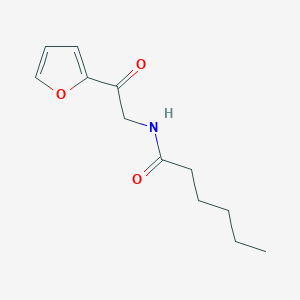

![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
